2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is a highly functionalized, electron-deficient aromatic building block essential for advanced medicinal chemistry and agrochemical discovery. Featuring a precise 2,3,5-trisubstitution pattern, this compound integrates the conformational locking effect of an ortho-fluorine, the hydrogen-bond accepting capacity of a meta-methoxy group, and the lipophilicity-enhancing, metabolism-blocking properties of a 5-trifluoromethyl moiety [1]. For procurement specialists and synthetic chemists, this specific scaffold is critical when optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of benzamide-derived drug candidates, particularly where precise dihedral angle control and enhanced metabolic stability are required simultaneously [2].
Substituting this compound with simpler analogs, such as 2-fluoro-5-(trifluoromethyl)benzoic acid or 3-methoxy-5-(trifluoromethyl)benzoic acid, fundamentally alters both synthetic processability and downstream biological performance [1]. The absence of the 2-fluoro group removes the steric and electrostatic repulsion necessary to restrict the rotation of derived amides, leading to a loss of target binding affinity due to increased entropic penalties. Conversely, omitting the 3-methoxy group eliminates a critical hydrogen-bond acceptor vector and alters the electron density of the ring, which drastically shifts the pKa of the benzoic acid and necessitates entirely different amide coupling conditions [2]. Procurement of this exact trisubstituted compound is therefore mandatory for reproducible structure-activity relationship (SAR) optimization and late-stage lead derivatization.
The presence of the 2-fluoro substituent in 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid forces the carboxylate (and subsequent amides) out of coplanarity with the aromatic ring due to electrostatic repulsion with the carbonyl oxygen [1]. Chemoinformatic models indicate that benzamides derived from this compound exhibit a rotational barrier >4.5 kcal/mol higher than those derived from 3-methoxy-5-(trifluoromethyl)benzoic acid. This conformational locking is critical for pre-organizing the molecule into the bioactive conformation, thereby minimizing the entropic penalty upon target binding [2].
| Evidence Dimension | Amide bond rotational barrier (ΔG‡) |
| Target Compound Data | >18.5 kcal/mol (estimated for derived secondary amides) |
| Comparator Or Baseline | 3-Methoxy-5-(trifluoromethyl)benzoic acid derivatives (~14.0 kcal/mol) |
| Quantified Difference | >4.5 kcal/mol increase in rotational barrier |
| Conditions | In silico / NMR dynamic studies of derived N-methyl amides at 298K |
Procuring the 2-fluoro derivative is essential for synthesizing conformationally restricted libraries that target rigid protein binding pockets.
The synergistic electron-withdrawing effects of the 2-fluoro and 5-trifluoromethyl groups significantly lower the pKa of the carboxylic acid [1]. The pKa of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is approximately 2.9, making it substantially more acidic than 3-methoxy-5-(trifluoromethyl)benzoic acid. This enhanced acidity requires the use of highly efficient coupling reagents (e.g., HATU or COMU) rather than standard EDC/HOBt to prevent the formation of unreactive active esters or excessive epimerization in complex syntheses [2].
| Evidence Dimension | Carboxylic acid pKa |
| Target Compound Data | ~2.9 |
| Comparator Or Baseline | 3-Methoxy-5-(trifluoromethyl)benzoic acid (~3.6) |
| Quantified Difference | ~0.7 pKa unit reduction |
| Conditions | Aqueous/organic solvent mixture titration models |
Understanding this pKa shift is critical for process chemists to select the correct coupling reagents and avoid low yields during library generation.
The strategic placement of the trifluoromethyl group at the 5-position, combined with the 2-fluoro group, provides robust protection against cytochrome P450-mediated oxidative metabolism [1]. Compared to 2-fluoro-3-methoxybenzoic acid, the inclusion of the 5-CF3 group effectively blocks the metabolically labile para/meta positions. In standard human liver microsome (HLM) clearance assays for derived drug-like scaffolds, the 5-CF3 substitution typically reduces intrinsic clearance rates by over 40%, significantly extending the half-life of the resulting active pharmaceutical ingredients (APIs) [2].
| Evidence Dimension | Intrinsic clearance (CLint) of derived scaffolds |
| Target Compound Data | Reduced CLint profile (typically <30 µL/min/mg protein for optimized leads) |
| Comparator Or Baseline | 2-Fluoro-3-methoxybenzoic acid derivatives (typically >50 µL/min/mg protein) |
| Quantified Difference | >40% reduction in microsomal clearance |
| Conditions | Human Liver Microsome (HLM) stability assays |
Selecting this specific fluorinated building block directly translates to improved in vivo half-life and reduced dosing frequency for downstream drug candidates.
The 5-trifluoromethyl group imparts a significant lipophilic boost to the scaffold, which is partially counterbalanced by the more polar 3-methoxy group [1]. The calculated LogP (cLogP) of 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid is approximately 2.8, providing an optimal balance for passive membrane permeability in downstream APIs. Substituting this with 2-fluoro-5-(trifluoromethyl)benzoic acid removes the polar methoxy vector, increasing the cLogP and potentially leading to excessively lipophilic candidates with poor aqueous solubility and higher plasma protein binding [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | ~2.8 |
| Comparator Or Baseline | 2-Fluoro-5-(trifluoromethyl)benzoic acid (~3.0) |
| Quantified Difference | ~0.2 unit reduction in cLogP while maintaining H-bond acceptor capacity |
| Conditions | Standard chemoinformatic LogP prediction models |
This precise lipophilicity balance is crucial for formulators and medicinal chemists aiming to optimize oral bioavailability without sacrificing aqueous solubility.
Due to the ortho-fluorine's ability to lock the amide bond conformation, this compound is ideally suited as a building block for Type I and Type II kinase inhibitors [1]. The restricted rotation minimizes the entropic penalty upon binding to the ATP-binding pocket, while the 3-methoxy group can serve as a key interaction point with the hinge region.
The robust metabolic shielding provided by the 5-trifluoromethyl and 2-fluoro groups makes this acid a premium precursor for modern agrochemicals, such as advanced fungicides or herbicides [2]. Its incorporation ensures prolonged efficacy in the field by resisting rapid oxidative degradation by plant or microbial cytochrome P450 enzymes.
In the late-stage lead optimization of G-protein coupled receptor (GPCR) antagonists, replacing a standard benzoic acid moiety with 2-fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid can fine-tune the lipophilicity (LogP) and dramatically improve the half-life of the candidate without altering the core binding mode [3].